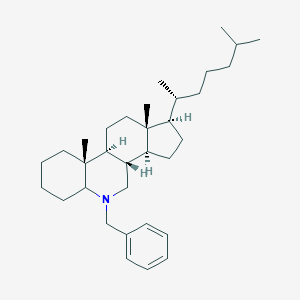

6-Azacholestane, 6-benzyl-

Description

Structure

3D Structure

Properties

CAS No. |

16373-52-7 |

|---|---|

Molecular Formula |

C33H53N |

Molecular Weight |

463.8 g/mol |

IUPAC Name |

(1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridine |

InChI |

InChI=1S/C33H53N/c1-24(2)12-11-13-25(3)28-17-18-29-27-23-34(22-26-14-7-6-8-15-26)31-16-9-10-20-33(31,5)30(27)19-21-32(28,29)4/h6-8,14-15,24-25,27-31H,9-13,16-23H2,1-5H3/t25-,27+,28-,29+,30+,31?,32-,33-/m1/s1 |

InChI Key |

GMXHPJQSFIOLLH-YZFWBZFYSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CN(C4C3(CCCC4)C)CC5=CC=CC=C5)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CN(C4[C@@]3(CCCC4)C)CC5=CC=CC=C5)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CN(C4C3(CCCC4)C)CC5=CC=CC=C5)C |

Synonyms |

6-Benzyl-6-azacholestane |

Origin of Product |

United States |

Structure Activity Relationship Sar and Molecular Design of 6 Azacholestane, 6 Benzyl Analogues

Overview of SAR Principles in Steroid and Azasteroid Research

The foundational principle of structure-activity relationship (SAR) studies in steroid and azasteroid research is that minor structural modifications to the core molecule can lead to profound changes in biological activity. wiley-vch.de The rigid, polycyclic structure of the steroid nucleus provides a unique scaffold that can be systematically altered to probe interactions with biological targets. Key areas of modification include the steroid rings (A, B, C, and D), the side chain at position C-17, and various functional groups attached to the rings.

Investigation of the Role of the N-Benzyl Group on Biological Function

The N-benzyl group in 6-Azacholestane (B100145), 6-benzyl- is a significant feature that can be systematically modified to explore its impact on biological activity. The synthesis of N-benzyl-6-azacholestane has been described, providing a basis for the creation of diverse analogues. cdnsciencepub.comresearchgate.netcdnsciencepub.com

The electronic and steric properties of the phenyl ring on the N-benzyl group can be fine-tuned by introducing various substituents. The nature of these substituents can influence the molecule's interaction with its biological target. libretexts.org Electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -NO2) can alter the electron density of the phenyl ring, potentially affecting its binding affinity. researchgate.netresearchgate.net

For instance, in studies of other N-benzyl substituted heterocyclic compounds, the position and nature of the substituent on the phenyl ring have been shown to be critical for activity. In a series of N-benzyl substituted thiazolyl acetamides, the presence of a substituent at the 4-position of the benzyl (B1604629) ring was found to be important for anticancer activity. chapman.edu Specifically, compounds with 4-fluoro and 3,4-dichloro substituents demonstrated significant inhibitory effects. chapman.edu While direct data for 6-Azacholestane, 6-benzyl- is not available, these findings suggest that similar modifications could be a fruitful area of investigation.

| Phenyl Ring Substituent | Potential Impact on Activity (Inferred from Analogous Compounds) | Reference |

| Unsubstituted | Baseline activity | chapman.edu |

| 4-Fluoro | Potential for enhanced activity | chapman.edu |

| 3,4-Dichloro | Potential for enhanced activity | chapman.edu |

| 4-Methyl | May lead to a decrease in potency compared to unsubstituted | chapman.edu |

| Electron-donating groups | May increase electron density and alter binding | researchgate.netresearchgate.net |

| Electron-withdrawing groups | May decrease electron density and alter binding | researchgate.netresearchgate.net |

The linker connecting the nitrogen atom to the phenyl ring also presents an opportunity for modification. Altering the length of the alkyl chain or introducing heteroatoms could impact the flexibility and conformational freedom of the benzyl group, thereby influencing its interaction with a binding site.

SAR Studies on the Cholestane (B1235564) Scaffold Modifications

The cholestane scaffold itself provides a rich platform for SAR studies. Modifications at key positions can significantly influence the biological profile of 6-azacholestane derivatives.

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like steroids. nih.govrsc.orgnih.gov The three-dimensional arrangement of atoms can dictate how a molecule fits into a biological target, with different stereoisomers often exhibiting vastly different potencies. nih.gov For 6-azacholestane derivatives, the stereochemistry at centers such as C-3, C-5, and C-17 is expected to be a critical determinant of activity.

Research on related azasteroids has highlighted the importance of stereochemistry. For example, in a study on 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting a stereoselective uptake or interaction with the target. nih.gov While specific stereochemical studies on 6-Azacholestane, 6-benzyl- are not extensively documented, the principles observed in other chiral compounds underscore the necessity of controlling and investigating the stereochemistry in the synthesis and evaluation of new analogues.

The functionalization of the steroid ring system, particularly at the C-3 and C-17 positions, is a well-established strategy for modulating biological activity.

In a study of 3β-hydroxy-6-aza-cholestane analogues, the 3β-hydroxy group was found to be crucial for activity as a phosphatidylinositol specific phospholipase C (PI-PLC) inhibitor. nih.gov This suggests that for 6-Azacholestane, 6-benzyl-, the presence and orientation of a hydroxyl group at C-3 could be a key factor for certain biological activities.

Comparative SAR Analysis with other 6-Azasteroids

The biological activity of 6-azasteroids is profoundly influenced by the nature of the substituent at the N-6 position, as well as modifications elsewhere in the steroid nucleus. While direct comparative studies focusing solely on 6-benzyl-6-azacholestane are limited, a broader analysis of the 6-azasteroid class, particularly as inhibitors of steroid 5α-reductase, offers valuable insights.

The pioneering work on 6-azaandrost-4-en-3-ones has established a comprehensive SAR for this class of compounds as dual inhibitors of human type 1 and type 2 5α-reductase. drugbank.com These studies reveal that the N-6 substituent plays a critical role in modulating potency and selectivity. While a direct N-benzyl substitution on the 6-azacholestane core for 5α-reductase inhibition is not extensively documented in comparative tables, the principles derived from N-substituted 6-azaandrostanes can be extrapolated.

For instance, research on 4-azasteroids has shown that the introduction of a methyl group at the 4-position generally enhances activity compared to the unsubstituted analogue. sci-hub.st This suggests that small alkyl or arylalkyl groups on the nitrogen atom can be well-tolerated and may even enhance binding to the enzyme's active site. The benzyl group in 6-benzyl-6-azacholestane, with its aromatic ring, introduces a bulky, lipophilic moiety that can engage in various interactions, including van der Waals and π-π stacking, with the amino acid residues of the target protein.

In the context of anticancer activity, the substitution on the azasteroid scaffold is crucial. Studies on novel C6-amino substituted 4-azasteroidal purine (B94841) nucleoside analogues have demonstrated that modifications at this position can lead to significant cytotoxicity against various cancer cell lines, including Hela, PC-3, and MCF-7. nih.gov This highlights the potential for designing novel 6-azacholestane analogues with anticancer properties by varying the N-6 substituent.

Furthermore, investigations into 3[β]-hydroxy-6-aza-cholestane and related analogues as inhibitors of phosphatidylinositol-specific phospholipase C (PI-PLC) indicate that the 6-aza-cholestane skeleton is a viable template for developing agents with antitumor potential. aacrjournals.org The N-benzyl group in 6-benzyl-6-azacholestane could potentially modulate this activity by altering the compound's interaction with the enzyme or its cellular uptake and distribution.

To illustrate the impact of substitutions on the 6-azasteroid core, the following table summarizes the 5α-reductase inhibitory activity of various 6-azaandrost-4-en-3-one analogues. While not a direct comparison with 6-benzyl-6-azacholestane, it provides a clear indication of how modifications to the N-6 position and other parts of the steroid influence biological activity.

| Compound | N-6 Substituent | 17β-Substituent | Type 1 5αR Kᵢ (nM) | Type 2 5αR IC₅₀ (nM) |

| 1 | H | -N(CH₃)C(O)C(CH₃)₃ | 16 | 0.8 |

| 2 | CH₃ | -N(CH₃)C(O)C(CH₃)₃ | 1.8 | 0.2 |

| 3 | H | -N(CH(CH₃)₂)C(O)C(CH₃)₃ | 7.9 | 0.3 |

| 4 | H | -N(CH₃)C(O)-Cyclohexyl | 14 | 0.4 |

| 5 | H | -N(CH₃)C(O)-Phenyl | 10 | 0.5 |

Data sourced from Frye et al., J Med Chem. 1994 Jul 22;37(15):2352-60. drugbank.com

This data clearly shows that even small changes to the N-6 substituent (e.g., H vs. CH₃) can significantly impact the inhibitory potency against both isozymes of 5α-reductase.

Rational Design of Enhanced 6-Azacholestane, 6-benzyl- Analogues

The rational design of enhanced 6-Azacholestane, 6-benzyl- analogues hinges on a thorough understanding of the SAR and the application of computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govactascientific.com The goal is to systematically modify the lead compound, 6-benzyl-6-azacholestane, to optimize its interaction with a specific biological target, thereby improving its potency, selectivity, and pharmacokinetic properties.

One key area for modification is the benzyl group itself. The aromatic ring offers a template for introducing various substituents to probe electronic and steric effects. For example, the introduction of electron-withdrawing or electron-donating groups at the para-, meta-, or ortho-positions of the phenyl ring can modulate the electronic properties of the entire N-benzyl moiety. This, in turn, can influence the strength of its interaction with the target protein. Studies on other classes of compounds have shown that such substitutions can have a profound impact on biological activity. mdpi.com For instance, in the design of anticoccidial derivatives of 6-azauracil, benzylation of the nitrogen at the N-1 position significantly enhanced activity, and further improvements were achieved by introducing electron-withdrawing substituents on the benzyl group. nih.gov

Another avenue for rational design involves the modification of the cholestane side chain . The long aliphatic chain at C-17 of the cholestane skeleton can be altered to introduce polar or functional groups. This could improve solubility, modulate lipophilicity, and introduce new interaction points with the target. For example, introducing hydroxyl or carboxyl groups could enhance interactions with polar residues in a binding pocket.

QSAR studies on 6-azasteroids as 5α-reductase inhibitors have provided valuable models for predicting the binding affinity of new analogues. nih.gov These models can be used to guide the design of novel 6-benzyl-6-azacholestane derivatives with potentially superior activity. By calculating various molecular descriptors for proposed analogues and inputting them into the QSAR model, researchers can prioritize the synthesis of compounds with the highest predicted potency.

A hypothetical design strategy for enhancing the anticancer activity of 6-benzyl-6-azacholestane could involve the following steps:

Bioisosteric replacement of the benzyl group: Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore different spatial and electronic requirements in the binding pocket.

Introduction of polar functionalities: Incorporating hydroxyl or amino groups on the benzyl ring or the cholestane side chain to improve water solubility and potentially form new hydrogen bonds with the target.

Conformational restriction: Introducing double bonds or additional rings to the steroid skeleton to lock the molecule into a more bioactive conformation.

The following table outlines some potential modifications to the 6-benzyl-6-azacholestane scaffold for rational drug design.

| Modification Site | Proposed Modification | Rationale |

| N-6 Benzyl Group | Substitution with electron-withdrawing groups (e.g., -CF₃, -NO₂) | Enhance electronic interactions with the target. |

| Substitution with electron-donating groups (e.g., -OCH₃, -CH₃) | Modulate lipophilicity and steric interactions. | |

| Replacement with other aryl or heteroaryl groups | Explore different binding pocket geometries. | |

| Cholestane Side Chain | Introduction of a terminal hydroxyl or carboxyl group | Improve solubility and introduce polar contacts. |

| Shortening or branching of the alkyl chain | Modulate lipophilicity and steric fit. | |

| Steroid Nucleus | Introduction of a C4-C5 double bond | Mimic the structure of potent 4-en-3-one inhibitors. |

| Introduction of a 3-oxo group | Potentially enhance binding to steroid-binding enzymes. |

By systematically applying these design principles and leveraging computational tools, it is possible to rationally design and synthesize novel 6-Azacholestane, 6-benzyl- analogues with enhanced biological activity and improved therapeutic potential.

Biochemical and Pharmacological Investigations of 6 Azacholestane, 6 Benzyl and Its Analogues

Evaluation of Specific Enzyme Inhibition Profiles.

The inhibitory activity of 6-azacholestane (B100145) derivatives has been evaluated against several key enzymes, with a particular focus on those involved in cellular signaling.

Phospholipase C (PLC) Inhibition: Focus on Phosphatidylinositol-Specific PLC (PI-PLC)

A significant area of investigation for 6-aza steroid analogues has been their ability to inhibit Phospholipase C (PLC), specifically the phosphatidylinositol-specific isoform (PI-PLC). nih.gov This enzyme is a critical component of cellular signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃).

Research has demonstrated that 6-aza steroid analogues are effective inhibitors of PI-PLC. nih.govresearchgate.net The most studied compound in this series, 3β-hydroxy-6-aza-cholestane, has shown potent inhibition of PI-PLC with a reported IC₅₀ value of 1.8 µM. nih.govresearchgate.net This level of potency is comparable to the well-known commercially available PI-PLC inhibitor, U73122, which has an IC₅₀ in the range of 1-2.1 µM. nih.govmedchemexpress.cn While the synthesis of 6-Azacholestane, 6-benzyl- has been described, the bulk of the inhibitory data has been generated using its non-benzylated counterpart, 3β-hydroxy-6-aza-cholestane. nih.govresearchgate.netcdnsciencepub.com

Table 1: PI-PLC Inhibitory Activity of 6-Azacholestane Analogues This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3β-hydroxy-6-aza-cholestane | PI-PLC | 1.8 | nih.govresearchgate.net |

| U73122 (Reference Inhibitor) | PI-PLC | 1 - 2.1 | nih.gov |

| N-Maleic amidoacid derivative of 6-azacholestane | PI-PLC | 16.2 | nih.gov |

Mechanistic Studies of Enzyme-Inhibitor Interactions

Structure-activity relationship (SAR) studies have provided insights into the molecular features crucial for the PI-PLC inhibitory activity of the 6-azacholestane series. nih.gov These studies have revealed that:

A hydrophobic side chain, similar to that of cholesterol, is important for activity.

The presence of a 3β-hydroxy group is a critical determinant for potent inhibition.

A nitrogen atom at the C-6 position bearing a hydrogen atom is essential for the observed biological effects. nih.gov

Alterations to these key structural elements, such as the derivatization of the C-6 nitrogen with an N-maleic amidoacid group, led to a significant decrease in inhibitory potency, with the resulting compound showing an IC₅₀ of 16.2 µM. nih.gov

Exploration of Other Potential Molecular Targets and Receptor Interactions relevant to Azasteroids.

Beyond PI-PLC, the broader class of azasteroids has been investigated for interactions with various other molecular targets, suggesting a potential for polypharmacology. These targets include:

5α-Reductase: Azasteroids, particularly 4-azasteroids, are well-documented inhibitors of 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394). nih.govdrugbank.comebi.ac.uk This inhibitory activity is the basis for the clinical use of some azasteroids in benign prostatic hyperplasia. nih.govresearchgate.net

Androgen Receptor: Some azasteroids have been shown to interact with the androgen receptor, although the structural requirements for receptor binding are distinct from those for 5α-reductase inhibition. nih.gov For instance, an unsubstituted 4-position on the azasteroid nucleus greatly reduces androgen receptor activity. nih.gov

3β-Hydroxysteroid Dehydrogenase (3β-HSD): 6-Azasteroids have been found to inhibit both human and mycobacterial 3β-HSD. nih.govnih.govacs.org This enzyme is involved in the initial step of cholesterol catabolism in mycobacteria. nih.gov

GABA-A Receptor: Certain synthetic azasteroids have been shown to modulate the function of the GABA-A receptor complex, a key player in inhibitory neurotransmission in the central nervous system. researchgate.netnih.gov

Cellular Assay Systems for Elucidating Biological Effects in vitro.

The biological effects of 6-azacholestane derivatives have been explored using various cellular assay systems to understand their impact on cellular functions and signaling.

Assessment of Cellular Signaling Pathways Affected by 6-Azacholestane, 6-benzyl-.

The primary signaling pathway affected by 6-azacholestane analogues is the one governed by PI-PLC. By inhibiting this enzyme, these compounds effectively block the generation of second messengers IP₃ and DAG. This disruption can have widespread consequences on downstream signaling events, including calcium mobilization (triggered by IP₃) and the activation of protein kinase C (PKC) and other effectors (regulated by DAG).

Furthermore, the inhibition of phospholipases has been linked to the modulation of the Ras-Raf-Erk signaling cascade. aacrjournals.orgresearchgate.net This pathway is central to regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The ability of PLC inhibitors to affect oncogenic Erk activation suggests a mechanism for their observed anti-proliferative effects. aacrjournals.org

Studies on Cellular Processes Modulated by 6-Azacholestane, 6-benzyl-.

The inhibitory effects of 6-azacholestane analogues on key signaling enzymes translate into significant modulation of cellular processes, particularly in the context of cancer. In vitro studies have demonstrated that 3β-hydroxy-6-aza-cholestane exhibits potent anti-proliferative activity against human cancer cell lines. nih.govresearchgate.net

Specifically, the compound was found to inhibit the growth of MCF-7 breast cancer cells and HT-29 colon cancer cells with an IC₅₀ of 1.3 µM in both cases. nih.gov In addition to curbing proliferation, the compound also demonstrated the ability to interfere with the metastatic potential of cancer cells. It was shown to inhibit the in vitro adhesion and transmigration of HT-1080 fibrosarcoma cells at concentrations of 2.5 µM and 5.0 µM, respectively. nih.govresearchgate.net

Table 2: In Vitro Cellular Effects of 3β-hydroxy-6-aza-cholestane This table is interactive. You can sort and filter the data.

| Cell Line | Assay Type | Effect | IC₅₀ / Effective Concentration (µM) | Reference |

|---|---|---|---|---|

| MCF-7 (Breast Cancer) | Growth Inhibition | Significant Inhibition | 1.3 | nih.gov |

| HT-29 (Colon Cancer) | Growth Inhibition | Significant Inhibition | 1.3 | nih.gov |

| HT-1080 (Fibrosarcoma) | Cell Adhesion | Inhibition | 2.5 | nih.govresearchgate.net |

| HT-1080 (Fibrosarcoma) | Cell Transmigration | Inhibition | 5.0 | nih.govresearchgate.net |

In vitro Investigations of Analogous Azasteroids (e.g., 6-azaandrostanes) for Broader Biological Context

To contextualize the biochemical and pharmacological profile of 6-azacholestane, 6-benzyl-, it is informative to examine the in vitro biological activities of analogous azasteroids. Research into related compounds, such as 6-azaandrostanes and other modified steroid skeletons, provides a broader understanding of the potential therapeutic applications and mechanisms of action for this class of molecules. These investigations span various targets, including enzyme inhibition and receptor modulation, with implications for cancer, hormonal disorders, and other conditions.

Anticancer Activity of Azasteroidal Purine (B94841) Nucleoside Analogues

A study focused on the synthesis and in vitro anticancer evaluation of novel C6-amino substituted 4-azasteroidal purine nucleoside analogues revealed significant cytotoxic effects against several cancer cell lines. nih.gov A series of compounds were synthesized and tested against HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines. nih.gov Among the synthesized analogues, compounds 4b , 7b , and 9b demonstrated notable cytotoxicity. nih.gov Specifically, compound 9b exhibited the most potent activity against the HeLa cell line with an IC50 value of 2.69 μM, while compounds 4b and 7b showed significant efficacy against the PC-3 cell line with IC50 values of 2.99 μM and 2.84 μM, respectively. nih.gov

Table 1: In vitro Anticancer Activity of C6-Amino Substituted 4-Azasteroidal Purine Nucleoside Analogues

| Compound | HeLa (IC50, μM) | PC-3 (IC50, μM) | MCF-7 (IC50, μM) |

|---|---|---|---|

| 4b | - | 2.99 | - |

| 7b | - | 2.84 | - |

| 9b | 2.69 | - | - |

Phosphatidylinositol-Specific Phospholipase C (PI-PLC) Inhibition

Certain 6-aza steroid analogues have been identified as potent inhibitors of phosphatidylinositol-specific phospholipase C (PI-PLC), an enzyme implicated in cell signaling and tumorigenesis. researchgate.netaacrjournals.org Notably, 3β-hydroxy-6-aza-cholestane (1 ) demonstrated potent PI-PLC inhibition with an IC50 value of 1.8 μM, which is comparable to the well-known inhibitor U73122. researchgate.net This compound also exhibited significant growth inhibition against MCF-7 and HT-29 cancer cells, with an IC50 of 1.3 μM in both cell lines. researchgate.net Further structure-activity relationship studies revealed the importance of a hydrophobic cholesteryl side chain, a 3β-hydroxy group, and a hydrogen atom at the 6-position nitrogen for optimal activity. researchgate.net

Table 2: PI-PLC Inhibition and Antitumor Activity of 6-Aza-cholestane Analogues

| Compound | PI-PLC Inhibition (IC50, μM) | MCF-7 Growth Inhibition (IC50, μM) | HT-29 Growth Inhibition (IC50, μM) |

|---|---|---|---|

| 3β-hydroxy-6-aza-cholestane (1) | 1.8 | 1.3 | 1.3 |

Selective Androgen Receptor Modulators (SARMs)

A series of 16-substituted 4-azasteroids have been designed and evaluated as potential tissue-selective androgen receptor modulators (SARMs). nih.govacs.org These compounds aim to elicit the anabolic benefits of androgens on muscle and bone with reduced virilizing effects on reproductive tissues. The in vitro profiling of these compounds involved assessing their binding affinity for the human androgen receptor (hAR) and their functional activity. acs.org Compounds with strong binding affinity (IC50 < 200 nM) were further evaluated in functional assays. acs.org This research highlights the potential of the azasteroid scaffold in developing tissue-selective hormonal therapies. nih.govacs.org

Inhibition of 5α-Reductase

The 4-azasteroid scaffold is famously represented by finasteride, a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). isopsoc.orggoogle.com Inhibition of this enzyme is a key therapeutic strategy for benign prostatic hyperplasia and androgenic alopecia. isopsoc.orggoogle.com Research efforts have focused on synthesizing various 4-aza-steroid derivatives and evaluating their comparative inhibitory potency against 5α-reductase. isopsoc.org

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 7 (HSD17B7)

A series of 17β-[(N-alkyl)formamido]-4-aza-androstanes have been investigated as inhibitors of human 17β-hydroxysteroid dehydrogenase type 7 (HSD17B7), an enzyme involved in both steroid hormone metabolism and cholesterol biosynthesis. unito.it The inhibitory effects of these compounds on the estrone (B1671321) (E1) to estradiol (B170435) (E2) conversion, a key step in estrogen biosynthesis, were evaluated. The study revealed that these aza-androstane derivatives could effectively inhibit the E1-reductase activity of HSD17B7. unito.it

Table 3: Inhibition of HSD17B7 E1-Reductase Activity by 4-Aza-androstane Derivatives

| Compound | Inhibitory Activity on E1-Reductase |

|---|---|

| 17β-[(N-alkyl)formamido]-4-aza-androstanes (INH-4, INH-5, INH-6) | Active |

Computational Chemistry and Molecular Modeling of 6 Azacholestane, 6 Benzyl

Conformational Analysis and Molecular Mechanics of 6-Azacholestane (B100145), 6-benzyl-

The three-dimensional structure of a molecule is intrinsically linked to its biological function. For a semi-rigid steroidal molecule like 6-Azacholestane, 6-benzyl-, understanding its preferred conformations is a critical first step in predicting its behavior. Conformational analysis, through molecular mechanics calculations, allows for the exploration of the potential energy surface of the molecule to identify stable, low-energy conformers.

Molecular mechanics force fields, such as MM2 or AMBER, are employed to calculate the steric energy of different conformations, arising from bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). For 6-azasteroids, the introduction of a nitrogen atom into the steroidal B-ring at position 6 introduces unique conformational possibilities compared to their carbocyclic cholestane (B1235564) counterparts. The flexibility of the benzyl (B1604629) group attached to this nitrogen atom further expands the conformational space.

Table 1: Representative Conformational Energy Profile for a 6-Azasteroid. This table is illustrative and based on typical findings for similar molecules.

| Conformer | Dihedral Angle (C5-N6-C7-C8) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 175° | 0.00 | 75.2 |

| 2 | 65° | 1.50 | 24.1 |

| 3 | -60° | 3.50 | 0.7 |

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to the active site of a protein.

Binding Mode Analysis with Phospholipase C Enzymes

Phospholipase C (PLC) enzymes are a family of intracellular and extracellular enzymes that cleave phospholipids (B1166683) just before the phosphate (B84403) group. They have been implicated in a variety of signaling pathways and are considered potential therapeutic targets. Some azasteroids have shown inhibitory activity against PLC. pnas.org

Molecular docking simulations can be used to predict how 6-Azacholestane, 6-benzyl- might bind to the active site of various PLC isoforms. The crystal structures of several PLC enzymes are available in the Protein Data Bank (PDB), providing the necessary three-dimensional coordinates for the receptor.

A typical docking protocol would involve:

Preparation of the Ligand: The 3D structure of 6-Azacholestane, 6-benzyl- is generated and its energy is minimized.

Preparation of the Receptor: The crystal structure of the PLC enzyme is obtained, and water molecules and other non-essential molecules are typically removed. Hydrogen atoms are added.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the active site of the enzyme, scoring each pose based on a scoring function that estimates the binding affinity.

The results of such a simulation would predict the most likely binding pose and a corresponding binding energy or score. Analysis of the predicted complex can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the enzyme's active site. For instance, the benzyl group could engage in hydrophobic interactions with nonpolar residues, while the nitrogen at position 6 might form hydrogen bonds.

Table 2: Illustrative Docking Scores of a Hypothetical 6-Azacholestane Derivative against a PLC Isoform. This table is for illustrative purposes.

| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 6-Azacholestane, 6-benzyl- | -8.5 | Tyr234, Phe345, Leu456 |

| Reference Inhibitor | -9.2 | Tyr234, Phe345, Trp457 |

Prediction of Interactions with Other Putative Biological Targets

Beyond PLC, 6-azasteroids have been investigated as inhibitors of other enzymes, notably 5α-reductase, which is involved in steroid metabolism. acs.orgnih.govnih.gov Molecular docking can be similarly applied to explore the potential of 6-Azacholestane, 6-benzyl- to interact with a range of other biological targets. By screening the compound against a panel of known protein structures, it is possible to identify potential off-target effects or new therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 6-Azacholestane, 6-benzyl- Derivatives

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

For a series of 6-Azacholestane, 6-benzyl- derivatives with varying substituents, a QSAR model can be developed to predict their inhibitory potency against a specific target, such as a PLC isoform. This involves:

Data Collection: A dataset of compounds with their experimentally determined biological activities (e.g., IC50 values) is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be constitutional, topological, geometric, electrostatic, or quantum chemical in nature.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or neural networks, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

QSAR studies on 6-azasteroids as 5α-reductase inhibitors have successfully developed models with high predictive accuracy. acs.orgnih.gov For example, a study on 93 different 6-azasteroids yielded a computational neural network model with a high correlation coefficient (R²) of 0.97 for predicting binding affinity. acs.org

Table 3: Representative Statistical Parameters from a QSAR Study on 6-Azasteroids. This data is based on published studies on 6-azasteroids targeting 5α-reductase. acs.org

| Statistical Parameter | Value |

| Number of Compounds (N) | 93 |

| Correlation Coefficient (R²) | 0.97 |

| Cross-validated R² (Q²) | 0.89 |

| Root Mean Square Error (RMSE) | 0.293 |

Identification of Key Structural Features for Potency

A significant advantage of QSAR modeling is the ability to interpret the model to understand which structural features are most important for the desired biological activity. The descriptors that are found to be significant in the QSAR equation highlight the key molecular properties that influence potency.

For instance, a QSAR model might reveal that increased hydrophobicity in a particular region of the molecule, or the presence of a hydrogen bond donor at a specific position, enhances the inhibitory activity. This information is invaluable for the rational design of new, more potent derivatives of 6-Azacholestane, 6-benzyl-. For example, 3D-QSAR studies on 4-azasteroids have generated electrostatic and steric maps that provide a structural framework for designing new inhibitors. nih.gov

Advanced Simulation Techniques (e.g., Molecular Dynamics) to Elucidate Dynamic Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and interactions with their environment. An MD simulation of 6-Azacholestane, 6-benzyl- would involve placing the molecule within a simulated physiological environment, such as a water box or a lipid bilayer, and then solving Newton's equations of motion for every atom in the system. This would allow for the exploration of its dynamic properties, which are critical for its biological function.

A key aspect of such a simulation would be the analysis of the conformational landscape of the molecule. The steroid backbone, while relatively rigid, possesses rotatable bonds, particularly in the side chain and the benzyl group attached to the nitrogen at position 6. MD simulations can reveal the preferred conformations of these flexible parts and the energy barriers between different conformational states. For instance, the orientation of the benzyl group relative to the cholestane core could significantly influence its binding to a potential biological target.

Furthermore, MD simulations are invaluable for studying the interaction of 6-Azacholestane, 6-benzyl- with potential protein targets. By docking the aza-steroid into the binding site of a receptor and running an MD simulation of the complex, one can assess the stability of the binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces. The simulation can also reveal the role of water molecules in mediating the interaction between the ligand and the protein. This dynamic view is a significant advancement over static docking models, as it accounts for the inherent flexibility of both the ligand and the receptor. nih.govcas.czsioc-journal.cn

The following table outlines a hypothetical MD simulation setup for studying the interaction of 6-Azacholestane, 6-benzyl- with a putative protein target.

| Parameter | Value/Description |

| System Composition | 1 molecule of 6-Azacholestane, 6-benzyl-, 1 protein target, explicit water molecules (e.g., TIP3P model), counter-ions to neutralize the system. |

| Force Field | A suitable force field for proteins and small molecules (e.g., AMBER, CHARMM, GROMOS). |

| Simulation Box | A periodic cubic or rhombic dodecahedron box with a minimum distance of 10-12 Å between the solute and the box edge. |

| Temperature | Maintained at a constant physiological temperature (e.g., 300 K or 310 K) using a thermostat (e.g., Nosé-Hoover or Berendsen). |

| Pressure | Maintained at a constant pressure (e.g., 1 bar) using a barostat (e.g., Parrinello-Rahman). |

| Simulation Time | Typically in the range of nanoseconds (ns) to microseconds (µs) to capture relevant biological events. |

| Analysis | Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, analysis of intermolecular interactions (hydrogen bonds, hydrophobic contacts), and calculation of binding free energies. |

Virtual Screening Approaches for Novel 6-Azacholestane, 6-benzyl- Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. frontiersin.org In the context of 6-Azacholestane, 6-benzyl-, virtual screening can be employed to discover novel analogues with potentially improved properties, such as enhanced binding affinity or better selectivity. There are two primary approaches to virtual screening: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS): This approach is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. In the case of 6-Azacholestane, 6-benzyl-, if it is assumed to have a desirable biological activity, it can be used as a template to search for similar molecules. Techniques such as 2D similarity searching (based on chemical fingerprints) and 3D shape-based screening can be employed. nih.govresearchgate.net A pharmacophore model could also be developed based on the key chemical features of 6-Azacholestane, 6-benzyl- that are presumed to be essential for its activity. This model, representing the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, can then be used to screen large compound databases.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (either from experimental methods like X-ray crystallography or from homology modeling), SBVS can be a powerful tool. usfq.edu.ec This method involves docking a library of compounds into the binding site of the target and scoring them based on their predicted binding affinity. For 6-Azacholestane, 6-benzyl-, if a putative target is identified, SBVS could be used to screen for analogues that fit better into the binding pocket or form more favorable interactions. The initial docking results are often refined using more computationally intensive methods like MD simulations to get a more accurate estimate of the binding affinity.

The table below presents a hypothetical workflow for a virtual screening campaign to identify novel analogues of 6-Azacholestane, 6-benzyl-.

| Step | Ligand-Based Approach | Structure-Based Approach |

| 1. Preparation | Define the 3D structure of 6-Azacholestane, 6-benzyl- as the query. | Prepare the 3D structure of the target protein (e.g., remove water, add hydrogens). |

| 2. Database Selection | Choose a large, diverse chemical compound database (e.g., ZINC, ChEMBL). | Choose a large, diverse chemical compound database (e.g., ZINC, ChEMBL). |

| 3. Screening | Perform 2D similarity search or 3D shape-based screening against the database. | Dock all compounds from the database into the defined binding site of the target protein. |

| 4. Hit Selection | Rank compounds based on similarity scores (e.g., Tanimoto coefficient) or shape similarity. | Rank compounds based on their docking scores (predicted binding energy). |

| 5. Post-processing | Filter hits based on physicochemical properties (e.g., Lipinski's rule of five) and visual inspection. | Filter hits based on binding mode analysis, interaction patterns, and physicochemical properties. |

| 6. Validation | (Hypothetical) Procure and experimentally test the top-ranked hits for biological activity. | (Hypothetical) Procure and experimentally test the top-ranked hits for biological activity. |

Through these computational strategies, a deeper understanding of the molecular behavior of 6-Azacholestane, 6-benzyl- can be achieved, and a rational basis for the design of new and more effective analogues can be established.

Analytical and Spectroscopic Characterization of 6 Azacholestane, 6 Benzyl and Its Synthetic Precursors

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of 6-Azacholestane (B100145), 6-benzyl- in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the precise mapping of proton and carbon environments and their connectivities.

In the ¹H NMR spectrum of 6-Azacholestane, 6-benzyl-, the protons of the cholestane (B1235564) skeleton would typically appear in the upfield region (δ 0.6-2.5 ppm). The angular methyl groups, C18 and C19, would give rise to sharp singlet signals. The introduction of the electron-withdrawing benzyl (B1604629) group attached to the nitrogen at position 6 would cause a significant downfield shift for the protons on the adjacent carbons, particularly the C5 and C7 protons. The benzylic protons themselves would appear as a characteristic singlet or a pair of doublets (if diastereotopic) typically in the range of δ 3.5-4.5 ppm. The aromatic protons of the benzyl group would be observed in the δ 7.2-7.5 ppm region.

The ¹³C NMR spectrum provides complementary information. The 27 carbon signals of the cholestane core would be observed, with their chemical shifts influenced by their local electronic and steric environment. The carbon atom at position 6, being directly attached to nitrogen, would experience a significant downfield shift compared to its parent cholestane. The benzylic carbon would resonate around δ 50-60 ppm, while the aromatic carbons would appear in the δ 127-140 ppm range.

Two-dimensional NMR experiments are crucial for unambiguous assignments. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, allowing for the tracing of the spin systems within the steroid rings. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) identifies longer-range (2-3 bond) correlations between protons and carbons. For instance, HMBC correlations from the benzylic protons to the C6 and C5 carbons of the steroid and the ipso-carbon of the benzyl group would definitively confirm the N-benzyl substitution at the 6-position.

Table 1: Representative ¹H NMR Chemical Shifts for 6-Azacholestane, 6-benzyl-

| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C18-H₃ | ~0.65 | s |

| C19-H₃ | ~0.90 | s |

| C5-H | ~2.8 | m |

| C7-H | ~2.9 | m |

| N-CH ₂-Ph | ~3.8 | s |

Table 2: Representative ¹³C NMR Chemical Shifts for 6-Azacholestane, 6-benzyl-

| Carbon | Representative Chemical Shift (δ, ppm) |

|---|---|

| C6 | ~60 |

| C18 | ~12 |

| C19 | ~19 |

| N -CH₂-Ph | ~55 |

| Ar -C (ipso) | ~139 |

| Ar -C | 127-129 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of 6-Azacholestane, 6-benzyl- and for gaining insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to confirm the elemental composition. For 6-Azacholestane, 6-benzyl- (C₃₄H₅₅N), the expected exact mass would be calculated and compared to the experimentally observed value, with a high degree of accuracy (typically within 5 ppm).

The ESI mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation of this ion in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. A characteristic and often dominant fragmentation pathway for N-benzylated compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. The remaining aza-cholestane radical cation would also be observed. Other fragmentations would involve the characteristic cleavages of the steroid ring system, helping to confirm the cholestane core.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of 6-Azacholestane, 6-benzyl- from the reaction mixture and for the assessment of its purity.

Thin-Layer Chromatography (TLC) is commonly used for rapid reaction monitoring and for determining the appropriate solvent system for column chromatography. The compound, being relatively nonpolar but containing a basic nitrogen, would be visualized on a TLC plate using UV light (due to the benzyl group) or by staining with an appropriate agent like potassium permanganate.

Column Chromatography , typically using silica (B1680970) gel as the stationary phase, is the standard method for purification. A gradient of solvents, such as a mixture of hexanes and ethyl acetate (B1210297), would be employed to elute the compounds from the column based on their polarity. The polarity of 6-Azacholestane, 6-benzyl- would be greater than its non-nitrogenated cholestane precursor but less than more polar byproducts.

High-Performance Liquid Chromatography (HPLC) offers a more precise method for purity assessment. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid to improve peak shape for the basic amine) would likely be used. The purity of the sample can be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in 6-Azacholestane, 6-benzyl-.

In the IR spectrum, the C-H stretching vibrations of the aliphatic cholestane backbone would appear just below 3000 cm⁻¹. The aromatic C-H stretching vibrations of the benzyl group would be observed just above 3000 cm⁻¹. Aromatic C=C stretching bands would be seen in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the tertiary amine would be expected in the 1250-1020 cm⁻¹ range, although it can sometimes be weak and difficult to assign definitively. The absence of an N-H stretching band (around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amine.

Table 3: Key IR Absorption Bands for 6-Azacholestane, 6-benzyl-

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3030-3080 |

| Aliphatic C-H Stretch | ~2850-2960 |

| Aromatic C=C Stretch | ~1450, 1495, 1600 |

Raman spectroscopy would provide complementary information and could be particularly useful for observing the symmetric vibrations of the aromatic ring.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)

If a suitable single crystal of 6-Azacholestane, 6-benzyl- can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 6-Azacholestane, 6-benzyl- |

| Cholestane |

| Ethyl acetate |

| Acetonitrile |

Emerging Research Perspectives and Future Directions for 6 Azacholestane, 6 Benzyl

Development of Prodrugs and Targeted Delivery Systems

The therapeutic potential of many potent molecules is often hampered by suboptimal pharmacokinetic properties, such as poor solubility, rapid metabolism, or lack of tissue specificity. Prodrug and targeted delivery strategies offer a promising avenue to overcome these limitations for azasteroids like 6-Azacholestane (B100145), 6-benzyl-. researchgate.netijpcbs.comtaylorfrancis.comnih.gov

Prodrug Strategies: The design of prodrugs involves the chemical modification of a bioactive compound into a bioreversible entity that can improve its pharmaceutical and pharmacokinetic characteristics. ijpcbs.comacs.orgnih.gov For steroidal molecules, this can enhance properties like aqueous solubility or membrane permeability. nih.gov For instance, the introduction of hydrophilic moieties such as phosphate (B84403) or glucuronide groups can significantly increase water solubility, making a compound more suitable for intravenous formulations. nih.gov Conversely, esterification of a hydroxyl group can increase lipophilicity, potentially enhancing absorption through the skin or the blood-brain barrier. acs.org Future research could focus on creating prodrugs of 6-Azacholestane, 6-benzyl- by modifying its structure to include labile linkages that are cleaved by specific enzymes at the target site, thereby releasing the active drug in a controlled manner. researchgate.netnih.gov

Targeted Delivery Systems: To minimize off-target effects and enhance efficacy, targeted delivery systems are being explored for steroidal compounds.

Liposomal Formulations: Encapsulating steroidal drugs within liposomes, which are microscopic vesicles composed of a lipid bilayer, can alter their biodistribution and prolong their circulation time. google.comtandfonline.comutwente.nlfrontiersin.orgmdpi.com These nano-sized carriers can be engineered to accumulate in tissues with leaky vasculature, such as tumors or sites of inflammation, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. utwente.nl Research into liposomal formulations of 6-Azacholestane, 6-benzyl- could improve its delivery to specific pathological sites. google.comtandfonline.com

Nanoparticle-Based Delivery: Similar to liposomes, biodegradable polymeric nanoparticles can be used to encapsulate and deliver drugs. nih.govfrontiersin.orgyoutube.com Their surfaces can be modified with targeting ligands like antibodies or peptides that recognize specific receptors on target cells, leading to more precise drug delivery. frontiersin.org A novel approach involves using cholesterol-based self-assembling nanoparticles which could be particularly suited for delivering steroidal compounds. nih.gov

Antibody-Drug Conjugates (ADCs): A highly specific targeting strategy involves conjugating the drug to a monoclonal antibody that recognizes a tumor-specific or tissue-specific antigen. adcreview.comwipo.intgoogle.commdpi.comnih.gov These ADCs are internalized by the target cells, where the linker is cleaved, releasing the potent steroidal payload directly inside the cell. wipo.intgoogle.com This approach is being actively investigated for delivering glucocorticoid payloads to treat autoimmune diseases and cancer, and could be a powerful strategy for 6-Azacholestane, 6-benzyl- if a relevant cellular target is identified. adcreview.commdpi.comnih.gov

Investigation into Synergistic Effects with Other Bioactive Molecules

The combination of multiple therapeutic agents is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects.

Research has shown that homo-aza-steroidal esters of nitrogen mustards exhibit synergistic antitumor activity. nih.gov This suggests that the azasteroid scaffold can serve as a carrier for cytotoxic agents, potentially enhancing their efficacy. nih.gov

More recently, a compelling example of synergy has been demonstrated with 6-azasteroid analogues in the context of infectious diseases. A 2023 study revealed that certain 6-azasteroids robustly potentiate the antimycobacterial activity of bedaquiline (B32110), a frontline anti-tuberculosis drug. acs.orgnih.govacs.orgnih.govresearchgate.net For example, the 6-azasteroid analogue, 17β-[N-(4-trifluoromethoxy-diphenylmethyl)carbamoyl]-6-propyl-azaandrostan-3-one, led to a nearly 8-fold reduction in the minimal inhibitory concentration of bedaquiline against Mycobacterium marinum. acs.orgnih.govresearchgate.net This potentiation was linked to a reduction in the bacteria's intracellular ATP levels and an impaired ability to handle oxidative stress. nih.govnih.govresearchgate.net

These findings strongly suggest that a promising future research direction for 6-Azacholestane, 6-benzyl- is the systematic investigation of its synergistic potential with a wide range of bioactive molecules. This could include established anticancer drugs, antibiotics, or agents targeting other signaling pathways. Such studies could uncover novel combination therapies with improved efficacy and potentially reduced side effects.

Application in Chemical Biology as a Molecular Probe

Understanding the mechanism of action of a bioactive compound requires identifying its molecular targets within the cell. Chemical probes are powerful tools in chemical biology for achieving this. They are typically derivatives of the bioactive molecule that have been modified to include a reporter tag (like a fluorescent dye) or a reactive group for covalently linking to their target proteins. frontiersin.org

A groundbreaking study in 2023 highlighted the potential of 6-azasteroids as molecular probes. nih.govacs.orgnih.govresearchgate.net Researchers developed two photoaffinity probes based on the 6-azasteroid scaffold. These probes contained either a diazirine or a benzophenone (B1666685) photoreactive group and a terminal alkyne handle for "click chemistry." nih.govacs.org When incubated with whole mycobacterial cells and exposed to UV light, the probes covalently cross-linked to their binding partners. The alkyne handle was then used to attach a reporter tag, allowing for the isolation and identification of the target proteins using mass spectrometry. nih.govacs.orgfrontiersin.org

This chemoproteomic approach successfully identified eight potential protein targets for the 6-azasteroids in mycobacteria, many of which are involved in oxidative stress resistance. nih.govacs.orgnih.gov This demonstrates that 6-Azacholestane, 6-benzyl- and related compounds can be derivatized into sophisticated molecular probes to elucidate their mechanisms of action and discover new biological pathways. Future research in this area could involve creating a library of such probes based on the 6-Azacholestane, 6-benzyl- structure to identify its targets in human cells, which is crucial for its development as a therapeutic agent.

Exploration of Bioconjugation Strategies

Bioconjugation is the chemical strategy of linking two or more molecules to create a new entity with combined or enhanced properties. For steroidal molecules, conjugation with other bioactive moieties can lead to increased lipophilicity, improved stability, and enhanced target specificity. acs.org

The conjugation of azasteroids with saponins, for example, has been shown to increase antiproliferative activity and induce apoptosis in cancer cells. acs.org Another approach involves creating steroidal bioconjugates with alkaloids, which are a class of naturally occurring compounds with a broad range of biological activities. acs.org

Furthermore, the concept of synergistic activity through conjugation is well-established, as seen with homo-aza-steroidal esters of nitrogen mustards, where the steroid acts as a biological platform for the cytotoxic agent. nih.gov Future research on 6-Azacholestane, 6-benzyl- could explore its conjugation with various molecules, including:

Cytotoxic agents: To create targeted anticancer compounds.

Fluorescent dyes: To visualize its uptake and distribution in cells.

Targeting ligands: Such as peptides or small molecules that bind to specific receptors.

These bioconjugation strategies could significantly expand the therapeutic and research applications of 6-Azacholestane, 6-benzyl-.

Unexplored Biological Pathways and Therapeutic Applications

While some azasteroids are known inhibitors of enzymes like 5α-reductase and phosphatidylinositol-specific phospholipase C (PI-PLC), the full spectrum of their biological activities remains largely unexplored. frontiersin.orgacs.orgunifi.it The recent research on 6-azasteroids in mycobacteria provides a compelling case for investigating novel mechanisms of action. nih.govacs.orgnih.govresearchgate.netnih.gov

The finding that 6-azasteroids can potentiate the effect of bedaquiline by impacting ATP synthesis and oxidative stress response in bacteria suggests that these compounds may modulate fundamental cellular processes that are conserved across different species. nih.govnih.gov This opens up the possibility that in human cells, 6-Azacholestane, 6-benzyl- could also influence metabolic or stress-response pathways that are relevant to diseases like cancer or neurodegenerative disorders.

Future research should therefore focus on:

Screening against a broader range of enzymes and receptors: To identify new molecular targets.

Investigating effects on cellular metabolism: Particularly mitochondrial function and energy production.

Exploring modulation of oxidative stress pathways: A key factor in many diseases.

Expanding therapeutic applications: Beyond the known effects on androgen-related disorders and cancer, investigating potential in infectious diseases, inflammatory conditions, and neurological disorders.

Q & A

Q. What protocols enhance the reproducibility of 6-Azacholestane, 6-benzyl- research across independent labs?

- Methodological Answer: Document all synthetic procedures using the Checklist for Artificial Reproduction of Experiments (CARE). Share raw data and code via repositories like Zenodo or GitHub. Use standardized units and terminology per IUPAC guidelines to minimize ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.